

# Application Notes and Protocols for the Recovery of Precious Metals Using Trinonylamine

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## Compound of Interest

Compound Name: Trinonylamine

CAS No.: 2044-22-6

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## Introduction: The Role of Trinonylamine in Precious Metal Hydrometallurgy

The recovery of precious metals, including gold (Au) and platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), rhodium (Rh), and iridium (Ir), is of significant economic and strategic importance. These metals are critical components in a wide range of applications, from catalytic converters and electronics to fine jewelry. As primary ore sources dwindle, the focus has shifted towards efficient recovery from secondary sources like spent catalysts and electronic waste.[1] Hydrometallurgical processes, particularly solvent extraction, offer a selective and efficient means of separating and purifying these valuable metals.[1][2]

**Trinonylamine** (TNA), a tertiary aliphatic amine, serves as a potent liquid anion exchanger for the selective extraction of precious metals from acidic aqueous solutions. Although much of the published research focuses on its close structural analog, tri-n-octylamine (TOA), the underlying chemical principles and extraction behaviors are directly comparable due to the similarity in their long-chain alkyl structures and the central nitrogen atom's functionality.[3][4]

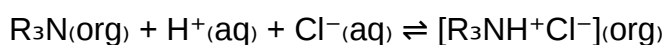
This document provides a comprehensive guide to the application of **trinonylamine** in precious metal recovery, detailing the chemical mechanisms, experimental protocols, and critical parameters that govern its efficacy.

## Mechanism of Extraction: An Ion-Pair Formation Approach

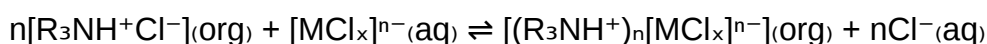
The recovery of precious metals using **trinonylamine** from acidic chloride media is predicated on an anion exchange mechanism, leading to the formation of an ion-pair complex that is soluble in an organic diluent.[5][6][7] In these acidic solutions, precious metals exist as stable anionic chloro-complexes (e.g.,  $[\text{AuCl}_4]^-$ ,  $[\text{PtCl}_6]^{2-}$ ,  $[\text{PdCl}_4]^{2-}$ ,  $[\text{RhCl}_6]^{3-}$ ,  $[\text{IrCl}_6]^{2-}$ ).[6]

The extraction process can be delineated into two primary steps:

- **Protonation of the Amine:** The tertiary amine in the organic phase is first protonated by the hydrochloric acid from the aqueous phase, forming an alkylammonium salt.



- **Anion Exchange:** The protonated amine-chloride ion pair then exchanges its chloride ion for the precious metal chloro-complex from the aqueous phase.

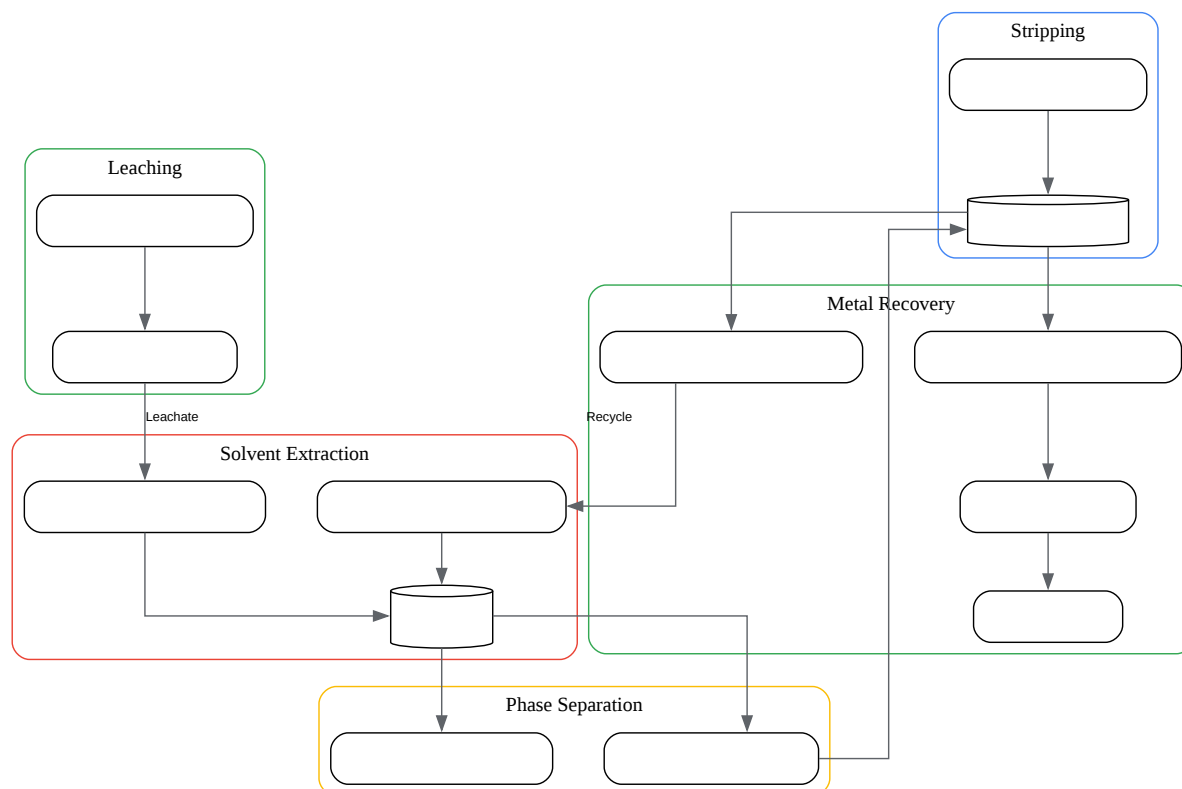


(where M = precious metal, R = nonyl group, and n = charge of the metal complex)

This reversible reaction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.

## Visualizing the Extraction and Stripping Workflow

The following diagram illustrates the general workflow for the recovery of precious metals using **trinonylamine**.



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Caption: General workflow for precious metal recovery.

## Experimental Protocols

### Part 1: Preparation of the Organic and Aqueous Phases

#### A. Organic Phase Preparation:

- Extractant: **Trinonylamine** (TNA).
- Diluent: A non-polar, water-immiscible organic solvent such as kerosene, toluene, or xylene is typically used. Kerosene is often preferred for industrial applications due to its lower cost and higher flash point.
- Modifier (Optional): A long-chain alcohol (e.g., isodecanol or 2-ethylhexanol) may be added (typically 2-5% v/v) to prevent the formation of a third phase and improve phase separation.
- Procedure:
  - Prepare a stock solution of TNA in the chosen diluent. A typical concentration range is 0.1 M to 1.5 M.[\[8\]](#)
  - If a modifier is used, add it to the diluent before dissolving the TNA.
  - Stir the mixture until the TNA is completely dissolved.

#### B. Aqueous Phase Preparation (Leaching):

- Leaching Agent: For the dissolution of precious metals from solid matrices (e.g., spent catalysts, electronic scrap), aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio) is commonly employed.[\[9\]](#)
- Procedure:
  - Carefully digest the solid material containing precious metals with aqua regia under controlled temperature and ventilation.
  - After digestion, the solution is typically evaporated and re-dissolved in concentrated hydrochloric acid multiple times to remove nitric acid, which can interfere with the solvent extraction process.

- The final solution should be a concentrated chloride medium with a specific HCl concentration, typically ranging from 1 M to 8 M, depending on the target metal.

## Part 2: Solvent Extraction Protocol

- Phase Ratio: The ratio of the aqueous phase (A) to the organic phase (O) is a critical parameter. A starting point is typically an A:O ratio of 1:1. This can be optimized to achieve the desired extraction efficiency.
- Mixing:
  - Combine the prepared aqueous and organic phases in a separatory funnel or a mixer-settler.
  - Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure intimate contact and facilitate mass transfer between the phases.
- Phase Separation:
  - Allow the mixture to stand until the two phases have completely separated. The loaded organic phase (containing the precious metal) and the aqueous raffinate (depleted of the precious metal) will form distinct layers.
- Analysis:
  - Separate the two phases.
  - Analyze the concentration of the precious metal in both the loaded organic phase and the raffinate using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)).
  - The extraction efficiency (%E) can be calculated as:  $\%E = ([\text{Metal}]_{\text{initial, aq}} - [\text{Metal}]_{\text{final, aq}}) / [\text{Metal}]_{\text{initial, aq}} * 100$

## Part 3: Stripping Protocol (Recovery from the Organic Phase)

The stripping process reverses the extraction, transferring the precious metal from the loaded organic phase back into a new aqueous solution in a concentrated form. The choice of stripping agent is crucial for selective recovery.

- Stripping Agents:
  - For Gold (Au): A solution of thiourea (e.g., 0.1 M) in dilute HCl (e.g., 0.1 M) is effective.[\[10\]](#)
  - For Platinum (Pt): A highly acidic solution (e.g., 8 M nitric acid) or a thiourea solution can be used.[\[11\]](#)[\[12\]](#)
  - For Palladium (Pd): Aqueous ammonia (e.g., 0.5 M) is an effective stripping agent.[\[2\]](#)
  - For Rhodium (Rh) and Iridium (Ir): Stripping can be more challenging. Strong acids or complexing agents may be required.
- Procedure:
  - Mix the loaded organic phase with the chosen stripping solution at a defined O:A ratio (e.g., 1:1 to 5:1).
  - Agitate the mixture for a sufficient time to allow for the transfer of the metal back into the aqueous phase.
  - Allow the phases to separate.
  - Collect the pregnant strip liquor, which now contains the concentrated precious metal.

## Factors Influencing Extraction and Separation

The selective recovery of different precious metals can be achieved by carefully controlling the experimental conditions.

Parameter	Effect on Extraction	Rationale and Field-Proven Insights
HCl Concentration	Varies with the metal	The stability of the anionic chloro-complexes is highly dependent on the chloride ion concentration. For some metals like Pt(IV), extraction decreases at very high HCl concentrations due to competition from excess chloride ions.[10] For others, a high chloride concentration is necessary to form the extractable species.
TNA Concentration	Generally increases extraction	A higher concentration of the extractant provides more sites for ion-pair formation, driving the equilibrium towards the organic phase. However, very high concentrations can lead to increased viscosity and potential third-phase formation.
Temperature	Can be endothermic or exothermic	The effect of temperature on extraction thermodynamics should be evaluated for each specific metal system. For some systems, increased temperature can enhance extraction kinetics and efficiency.
Contact Time	Increases up to equilibrium	Sufficient time must be allowed for the extraction reaction to reach equilibrium. This is typically in the range of 5-30 minutes for vigorous mixing.

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Aqueous-to-Organic Phase Ratio (A:O)	Influences loading capacity and efficiency	A lower A:O ratio (more organic phase) will generally lead to higher extraction efficiency in a single stage but lower metal concentration in the organic phase. Multi-stage counter-current extraction is often used in industrial processes to maximize both efficiency and loading.
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## Quantitative Data Summary

The following table summarizes typical extraction efficiencies for precious metals using tertiary amines like TOA, which are expected to be similar for TNA.

Precious Metal	Typical Aqueous Medium	Extractant System	Extraction Efficiency (%)	Reference(s)
Gold (Au)	Hydrochloric Acid	TOA in an organic diluent	> 99%	[10]
Platinum (Pt)	Hydrochloric Acid	TOA in kerosene	~97.5%	[7]
Palladium (Pd)	Hydrochloric Acid	TOA in an organic diluent	> 99%	[2]
Rhodium (Rh)	Hydrochloric Acid	Challenging with tertiary amines alone; may require synergistic agents	Variable, often low	[1][13][14]
Iridium (Ir)	Hydrochloric Acid	TOA in an organic diluent	Moderate to high, depending on oxidation state and conditions	[6][7]

## Visualizing the Chemical Mechanism

This diagram illustrates the ion-pair formation between protonated **trinonylamine** and a hexachloroplatinate(IV) anion.

Caption: Ion-pair formation during extraction.

## Conclusion and Future Perspectives

**Trinonylamine** is a highly effective extractant for the recovery of precious metals, particularly gold and platinum, from acidic chloride solutions. Its mechanism of action via ion-pair formation allows for high selectivity and efficiency. While the extraction of rhodium and iridium can be more complex, optimization of process parameters and the potential use of synergistic extractants offer promising avenues for their recovery. The protocols outlined in this document

provide a robust framework for researchers and professionals in the field of hydrometallurgy to develop and optimize processes for the sustainable recovery of these critical materials. Further research focusing on the synergistic effects of TNA with other extractants could lead to even more selective and efficient separation schemes for the entire suite of precious metals.

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